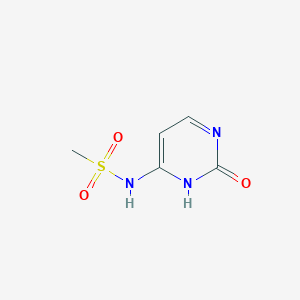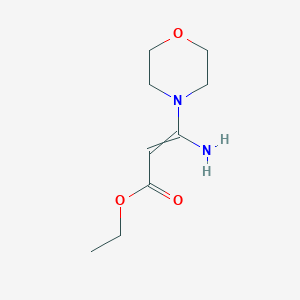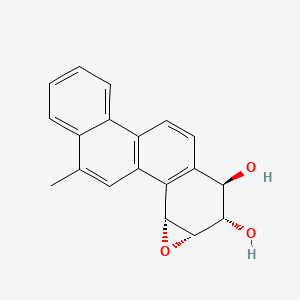
1,2-Dichloro-4-(2-iodoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with two chlorine atoms and one 2-iodoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(2-iodoethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and iodination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
Applications De Recherche Scientifique
1,2-Dichloro-4-(2-iodoethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Medicinal Chemistry: It is explored for its potential use in the development of antiviral agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-dichloro-4-(2-iodoethyl)benzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with only two chlorine substituents.
4-(2-Iodoethyl)benzene: Contains only the 2-iodoethyl group without the chlorine substituents.
1,4-Dichlorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-iodoethyl)benzene is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and properties. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Propriétés
Numéro CAS |
114686-64-5 |
|---|---|
Formule moléculaire |
C8H7Cl2I |
Poids moléculaire |
300.95 g/mol |
Nom IUPAC |
1,2-dichloro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7Cl2I/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
Clé InChI |
VTVJJSDGNBDLJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCI)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


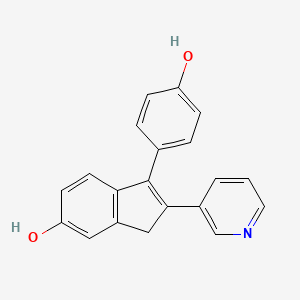
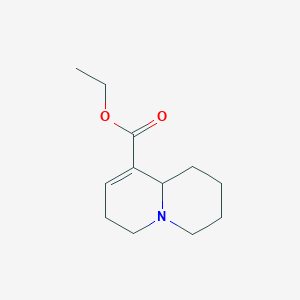
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
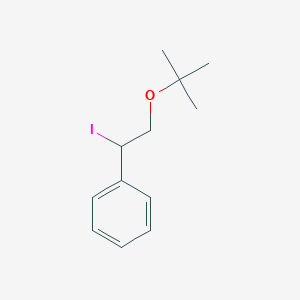
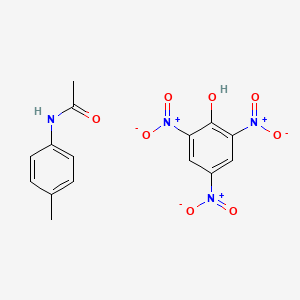
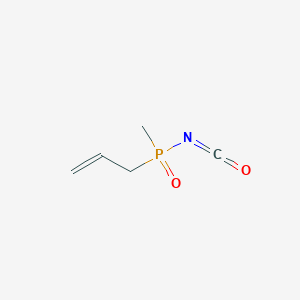
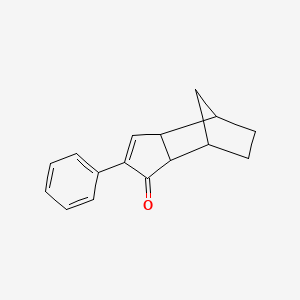
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
